Cas no 593252-73-4 (N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide)
N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-Azidoethyl 2-(acetylamino)-2-deoxy-alpha-D-glucopyranoside
- N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
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- MDL: MFCD24386359
- Inchi: 1S/C10H18N4O6/c1-5(16)13-7-9(18)8(17)6(4-15)20-10(7)19-3-2-12-14-11/h6-10,15,17-18H,2-4H2,1H3,(H,13,16)/t6-,7-,8-,9-,10+/m1/s1
- InChI Key: DHQJPCIPZHPDSL-IGORNWKESA-N
- SMILES: O1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)NC(C)=O)OCCN=[N+]=[N-]
Computed Properties
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 375
- Topological Polar Surface Area: 123
N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB525708-100 mg |
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside; . |
593252-73-4 | 100MG |
€118.00 | 2023-07-10 | ||
| abcr | AB525708-250 mg |
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside; . |
593252-73-4 | 250MG |
€222.00 | 2023-07-10 | ||
| abcr | AB525708-1 g |
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside; . |
593252-73-4 | 1g |
€734.00 | 2023-07-10 | ||
| abcr | AB525708-100mg |
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside; . |
593252-73-4 | 100mg |
€118.00 | 2025-04-17 | ||
| abcr | AB525708-250mg |
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside; . |
593252-73-4 | 250mg |
€222.00 | 2025-04-17 | ||
| abcr | AB525708-1g |
(2-Azidoethyl)-2-acetamido-alpha-D-glucopyranoside; . |
593252-73-4 | 1g |
€734.00 | 2025-04-17 |
N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Suppliers
N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide: A Comprehensive Overview
CAS No. 593252-73-4 corresponds to the compound N-[(2S,3R,4R,5S,6R)-2-(2-Azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, a highly specialized organic molecule with significant potential in the fields of pharmacology and biochemistry. This compound is characterized by its complex stereochemistry and functional groups, making it a valuable tool for researchers in drug discovery and development.
The molecular structure of this compound includes an oxane ring system with multiple stereogenic centers. The presence of an acetamide group attached to the oxane ring suggests potential activity as a protease inhibitor or a substrate for enzymatic studies. The azide group (-N3) within the molecule is particularly interesting due to its reactivity in click chemistry reactions, which are widely used in the synthesis of bioactive molecules.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds. The specific stereochemical configuration of this molecule (2S,3R,4R,5S,6R) has been shown to influence its binding affinity to target proteins. For instance, researchers have demonstrated that this compound exhibits selective inhibition of certain proteases involved in inflammatory pathways. This selectivity makes it a promising candidate for the development of anti-inflammatory drugs.
In addition to its pharmacological applications, this compound has also been utilized as a building block in the synthesis of more complex molecules. Its azide functionality allows for efficient conjugation with other biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatility has made it a valuable reagent in the field of chemical biology.
The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry and functional group compatibility. Key steps include the formation of the oxane ring via Williamson ether synthesis and subsequent stereoselective modifications to install the acetamide and azide groups. These steps highlight the challenges associated with synthesizing such complex molecules but also underscore the importance of meticulous synthetic planning.
From an analytical standpoint, this compound has been extensively characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have confirmed its molecular structure and purity, ensuring its reliability for use in biological assays.
Looking ahead, ongoing research is focused on optimizing the biological activity of this compound while maintaining its structural integrity. Efforts are also underway to explore its potential applications in areas such as cancer therapy and neurodegenerative diseases. Given its unique combination of functional groups and stereochemical features, this compound represents a significant advancement in modern organic chemistry.
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